3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile

Lipophilicity Molecular topology Drug-likeness

3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile (CAS 136562-78-2) is a nitrile-substituted arylpropanone bearing a meta-trifluoromethyl diphenyl ether motif. With molecular formula C16H10F3NO2 and a molecular weight of 305.25 g/mol, it is supplied as a solid with purities typically ranging from 90% to >95%.

Molecular Formula C16H10F3NO2
Molecular Weight 305.256
CAS No. 136562-78-2
Cat. No. B2407760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile
CAS136562-78-2
Molecular FormulaC16H10F3NO2
Molecular Weight305.256
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)CC#N)C(F)(F)F
InChIInChI=1S/C16H10F3NO2/c17-16(18,19)12-2-1-3-14(10-12)22-13-6-4-11(5-7-13)15(21)8-9-20/h1-7,10H,8H2
InChIKeyQIENNEURWOSKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile (CAS 136562-78-2): Arylpropanone Building Block for Agrochemical and Pharmaceutical Synthesis


3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile (CAS 136562-78-2) is a nitrile-substituted arylpropanone bearing a meta-trifluoromethyl diphenyl ether motif . With molecular formula C16H10F3NO2 and a molecular weight of 305.25 g/mol, it is supplied as a solid with purities typically ranging from 90% to >95% . The compound serves as a versatile synthetic intermediate in the preparation of trifluoromethylphenoxyphenyl derivatives, a class that has been patented for herbicidal applications and investigated for pharmaceutical use [1]. Its structural combination of an electrophilic ketone, a reactive nitrile group, and a lipophilic trifluoromethylated diaryl ether framework makes it a strategic starting material for diversity-oriented synthesis of bioactive molecules.

Why Generic β-Ketonitrile Substitution Is Inadequate for 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile


Generic β-ketonitriles such as 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile cannot be freely substituted for 3-oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile because the diphenyl ether bridge fundamentally alters both the molecular topology and electronic character of the scaffold. Bayer AG patent EP 0095683 A1 explicitly demonstrates that trifluoromethylphenoxyphenyl derivatives require a specific substitution pattern on the terminal phenyl ring and the phenoxy linker to achieve herbicidal efficacy [1]. The meta-CF₃ substitution on the terminal phenoxy ring in the target compound directs electrophilic aromatic substitution differently than para-CF₃ analogs, and the extended π-system of the diphenyl ether affects both the lipophilicity (XLogP3-AA = 3.9) and the conformational flexibility (4 rotatable bonds) relative to simpler benzoylacetonitriles [2]. These structural differences translate into divergent reactivity in downstream heterocyclizations and altered binding interactions in biological targets, making the compound a non-interchangeable intermediate in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile vs. Closest Analogs


Meta-CF₃ Diphenyl Ether Topology Provides Distinct Lipophilicity and Rotational Profile Compared to Direct Benzoylacetonitriles

The target compound exhibits an XLogP3-AA of 3.9 with 4 rotatable bonds, compared to 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (CAS 71682-94-5) which has an XLogP3 of approximately 2.5-2.8 and only 2 rotatable bonds [1]. This difference in lipophilicity and conformational flexibility translates to distinct membrane permeability and protein-binding behavior in biological systems. The diphenyl ether bridge in the target compound increases the topological polar surface area (TPSA) to 50.1 Ų compared to ~40-43 Ų for the simpler benzoylacetonitrile analog, affecting both absorption and metabolic stability profiles [1]. These computed physicochemical properties are class-level discriminators for the trifluoromethylphenoxyphenyl scaffold versus simple benzoylacetonitriles.

Lipophilicity Molecular topology Drug-likeness

Meta-CF₃ Substitution on Terminal Phenoxy Ring Dictates Herbicidal Activity vs. Para-CF₃ and Unsubstituted Analogs

Bayer AG patent EP 0095683 A1 discloses that trifluoromethylphenoxyphenyl derivatives require specific substitution patterns (X¹ = H, F, Cl, Br, I, NO₂, CN; X² = H, F, Cl, Br, I; R = H, NO₂) to achieve herbicidal activity, with the general formula encompassing the target compound [1]. Within this patent class, compounds bearing the 3-CF₃ substituent on the terminal phenoxy ring (meta position relative to the ether oxygen) demonstrate distinct herbicidal potency compared to the 4-CF₃ (para) analogs. The meta positioning alters the electron density distribution across the diphenyl ether system, which affects both the compound's binding to plant-specific enzyme targets and its metabolic degradation rate in crops versus weeds. This positional selectivity is a class-level inference supported by the patent's explicit teaching that both the nature and position of X¹ and X² substituents are critical for the desired herbicidal spectrum.

Herbicide Structure-activity relationship Agrochemical

Dual Ketone-Nitrile Reactivity Enables Regioselective Heterocycle Construction Not Accessible with Amide or Ester Bioisosteres

The 3-oxopropanenitrile functionality in the target compound supports chemoselective transformations—including pyrazole, isoxazole, and pyrimidine formation—that cannot be replicated with the corresponding 3-oxopropanamide or 3-oxopropanoate analogs [1]. The nitrile group serves as both an electron-withdrawing activator for the adjacent methylene and a precursor to various heterocyclic nitrogen atoms, while the ketone carbonyl provides a distinct electrophilic site for condensation reactions. In the class of heteroaryl-3-oxo-propanenitrile derivatives (US Patent 5,206,258), compounds retaining the ketone-nitrile bifunctional motif demonstrated activity in modulating myelopoiesis, whereas the corresponding amide and ester bioisosteres showed reduced or abolished activity, supporting the critical role of the nitrile in both reactivity and pharmacophore binding [2]. This functional group combination is a class-defining feature that differentiates 3-oxopropanenitriles from their carbonyl-substituted analogs.

Heterocyclic chemistry Regioselectivity Synthetic intermediate

Solid Physical Form with 90%+ Purity from Key Organics/BIONET Supply Chain Ensures Reproducible Synthetic Outcomes

The target compound is supplied as a solid with certified purity of 90% (Sigma-Aldrich/Key Organics, product KEY465202652) to ≥95% (Chemenu, catalog CM723334), which is critical for reproducible stoichiometric calculations in multi-step syntheses . Liquid or waxy low-melting analogs such as certain alkyl-substituted β-ketonitriles present handling challenges including variable purity due to thermal decomposition and inaccurate weighing. The solid physical form of this compound facilitates precise weighing, long-term storage stability at -20°C, and compatibility with automated solid-dispensing platforms used in high-throughput parallel synthesis. Supplier documentation including Certificates of Analysis (COA) with batch-specific purity data enables quality-controlled procurement for GLP-grade research.

Chemical purity Solid form Reproducibility

Optimal Application Scenarios for Procuring 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile Based on Differentiation Evidence


Agrochemical Lead Discovery: Herbicidal Trifluoromethylphenoxyphenyl SAR Programs

For research teams exploring herbicidal diphenyl ether scaffolds within the scope of Bayer's EP 0095683 A1 patent class, this compound provides the essential meta-CF₃ substitution pattern on the terminal phenoxy ring that defines a distinct SAR branch. The compound can serve as a key intermediate for generating focused libraries of trifluoromethylphenoxyphenyl derivatives, where the 3-oxopropanenitrile handle enables rapid diversification into heterocyclic analogs for greenhouse herbicidal screening [1].

Medicinal Chemistry: Synthesis of Pyrazole- and Isoxazole-Focused Kinase Inhibitor Libraries

The dual ketone-nitrile reactivity of this compound makes it an ideal building block for constructing 5-membered heterocycles (pyrazoles, isoxazoles) commonly found in kinase inhibitor pharmacophores [1]. The trifluoromethylphenoxyphenyl moiety contributes to type II kinase inhibitor binding through occupation of the DFG-out allosteric pocket, while the central phenyl ring positions the heterocycle for hinge-region contacts. Procurement of this specific intermediate eliminates the need for a 4-5 step de novo synthesis of the trifluoromethylphenoxyphenyl core, accelerating SAR timelines in oncology programs.

Chemical Biology: Trifluoromethyl Probe Synthesis for ¹⁹F NMR and Metabolic Stability Studies

The three equivalent fluorine atoms in the terminal CF₃ group enable sensitive detection by ¹⁹F NMR spectroscopy, making compounds derived from this intermediate valuable as probe molecules for protein-ligand binding studies and cellular uptake assays [1]. The higher lipophilicity (XLogP3-AA = 3.9) relative to non-phenoxy analogs extends the potential application space to CNS-targeted probes where enhanced blood-brain barrier penetration is desired [2].

High-Throughput Parallel Synthesis: Automated Library Production Requiring Solid Building Blocks

The solid physical form and documented purity (90-95%+) of this compound enable its use in automated liquid handling and solid-dispensing platforms for parallel synthesis [1]. Unlike liquid ketonitrile analogs that require manual syringe-based dispensing and are prone to oxidative degradation, this solid can be precisely weighed into reaction vessels by robotic systems, ensuring consistent stoichiometry across 96- or 384-well format library production.

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